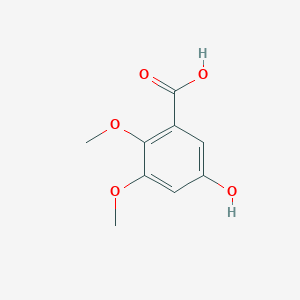
4-(Hydroxymethyl)-2-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a hydroxymethyl group attached to the second position of the naphthalene ring and a carboxylic acid group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-2-naphthoic acid typically involves the following steps:
Starting Material: The synthesis often begins with 2-naphthol, which undergoes a formylation reaction to introduce a formyl group at the fourth position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The hydroxymethyl group can be further oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or continuous flow processes. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 4-Carboxy-2-naphthoic acid.
Reduction: 4-(Hydroxymethyl)-2-naphthaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving naphthoic acid derivatives.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-2-naphthoic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Naphthoic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
4-Methyl-2-naphthoic acid: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
4-(Hydroxymethyl)-1-naphthoic acid: The position of the hydroxymethyl group is different, leading to variations in chemical behavior.
Uniqueness: 4-(Hydroxymethyl)-2-naphthoic acid is unique due to the specific positioning of the hydroxymethyl and carboxylic acid groups, which allows for a distinct set of chemical reactions and applications. Its structural features make it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-(hydroxymethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-7-10-6-9(12(14)15)5-8-3-1-2-4-11(8)10/h1-6,13H,7H2,(H,14,15) |
InChI Key |
MBPWXESBNBBGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


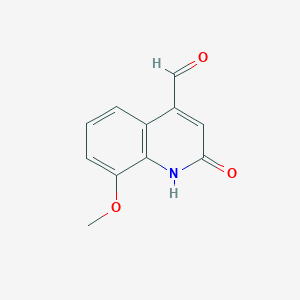
![2-Chloro-5H-indeno[1,2-d]pyrimidine](/img/structure/B11898677.png)

![Benzenamine, N-[3-(trimethylsilyl)-2-propynylidene]-](/img/structure/B11898682.png)
![3-(5-Amino-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile](/img/structure/B11898692.png)


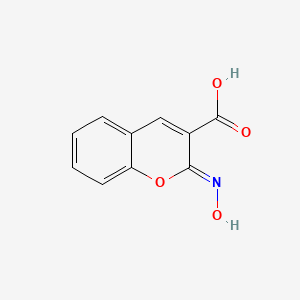
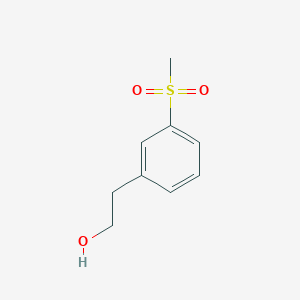
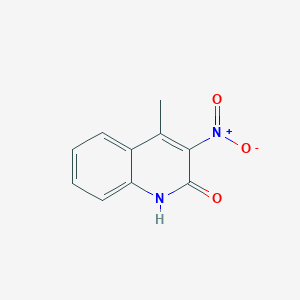
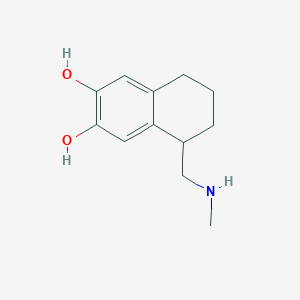
![4-Methoxyfuro[3,2-C]quinoline](/img/structure/B11898750.png)
![4-(Difluoromethoxy)benzo[d]oxazol-2-ol](/img/structure/B11898751.png)
